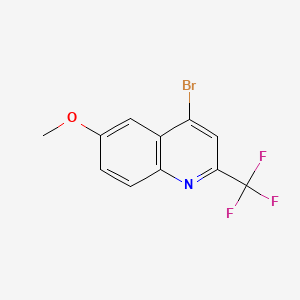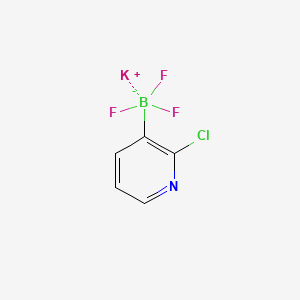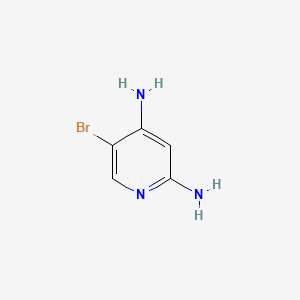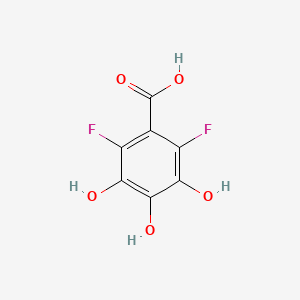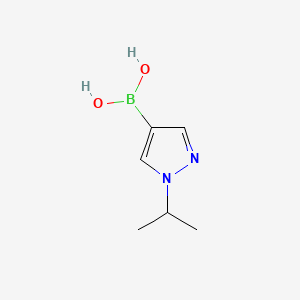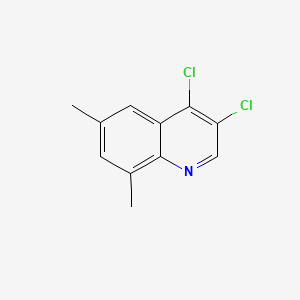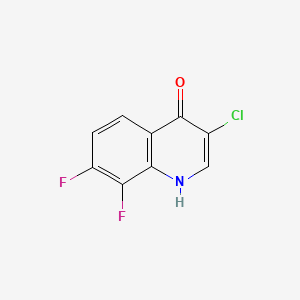
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester is a versatile compound known for its applications in the production of polymers and copolymers. This compound features an acrylate functionality and a benzene ring structure, making it valuable in various industrial applications such as coatings, adhesives, and biomedical materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester typically involves the conversion of the acid into its corresponding acid chloride, followed by condensation with p-cyanophenol. The process begins with stirring the acid (17.32 g, 0.059 mol) with thionyl chloride (35.7 g, 0.3 mol) in the presence of a few drops of DMF and 2,6-di-tert-butyl-4-methyl phenol (4.4 g, 0.02 mol) .
Industrial Production Methods
Industrial production methods for this compound often involve scalable techniques such as precipitation polymerization. This method yields monodisperse, cross-linked liquid crystalline particles with a smectic liquid crystal order . The process involves dissolving LC monomers in a solution where oligomers self-align, inducing liquid crystalline order .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for the initial conversion to acid chloride, and p-cyanophenol for the condensation step . Conditions often involve controlled temperatures and the presence of catalysts or solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various esters and derivatives that can be further utilized in polymerization processes .
Aplicaciones Científicas De Investigación
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester has a wide range of scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form biocompatible polymers.
Mecanismo De Acción
The mechanism of action for 4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester involves its ability to participate in polymerization reactions. The acrylate functionality allows it to form cross-linked networks, while the benzene ring provides stability and rigidity to the resulting polymers . These properties make it effective in creating materials with desired mechanical and chemical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester: Similar in structure but with a methoxy group instead of a hydroxy group.
4-Cyanophenyl 4-(6-acryloyloxy-hexyloxy)benzoate: Features a cyano group, offering different chemical properties and applications.
Uniqueness
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester is unique due to its combination of acrylate functionality and hydroxybenzoic acid structure. This combination allows for versatile applications in polymer chemistry and material science, providing both reactivity and stability .
Propiedades
Número CAS |
161841-14-1 |
|---|---|
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H24O6/c1-2-21(24)27-16-6-4-3-5-15-26-19-11-13-20(14-12-19)28-22(25)17-7-9-18(23)10-8-17/h2,7-14,23H,1,3-6,15-16H2 |
Clave InChI |
UDYWFPIXZAYPHX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Sinónimos |
4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


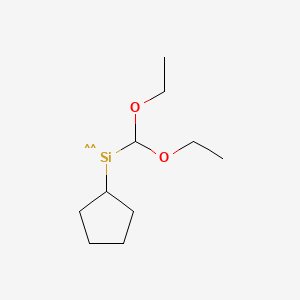



![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)
